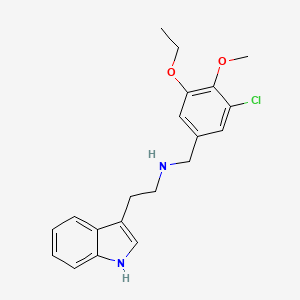![molecular formula C18H20N4O5S B12484985 N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)-2-phenoxyacetamide](/img/structure/B12484985.png)
N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a diazenyl group, and a benzenesulfonyl moiety, making it a valuable molecule in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of morpholine with a suitable diazonium salt to form the diazenyl intermediate.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group.
Acylation: Finally, the compound undergoes acylation with phenoxyacetyl chloride to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide: shares similarities with other sulfonyl-containing compounds and diazenyl derivatives.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: Another compound with a sulfonyl group and morpholine ring, used in drug research.
Uniqueness
- The unique combination of the morpholine ring, diazenyl group, and benzenesulfonyl moiety in N-{4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}-2-phenoxyacetamide provides distinct chemical properties and biological activities, making it a valuable tool in various research fields.
Propiedades
Fórmula molecular |
C18H20N4O5S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[4-(morpholin-4-yldiazenyl)phenyl]sulfonyl-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20N4O5S/c23-18(14-27-16-4-2-1-3-5-16)20-28(24,25)17-8-6-15(7-9-17)19-21-22-10-12-26-13-11-22/h1-9H,10-14H2,(H,20,23) |
Clave InChI |
AOPZILCKEIPSCA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12484905.png)

![Ethyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484922.png)
![3-{5-[({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid](/img/structure/B12484923.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B12484926.png)
![Ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484930.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12484933.png)
![2-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B12484939.png)
![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B12484944.png)
![4-({(2R,3S,4S)-2-ethyl-1-[(4-methoxyphenyl)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinolin-4-yl}amino)phenyl thiocyanate](/img/structure/B12484947.png)
![N-(3-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12484951.png)

![Methyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484961.png)

